N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Methyl Group: The chlorophenyl methyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Pentanamide Side Chain: The pentanamide side chain can be introduced through an amide coupling reaction using pentanoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl groups within the quinazolinone structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.
Pentanamide Derivatives: Compounds with similar pentanamide side chains.
Uniqueness
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUPERNMVYPAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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